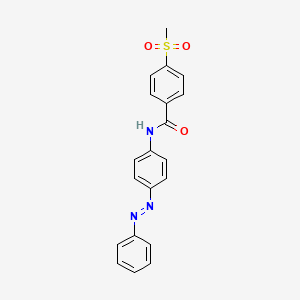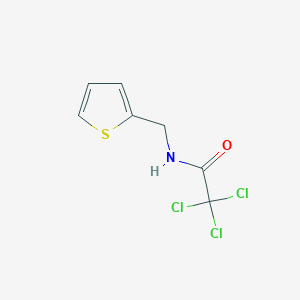
N-(4-chlorophenyl)-1-di(propan-2-yloxy)phosphorylformamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-chlorophenyl)-1-di(propan-2-yloxy)phosphorylformamide is a chemical compound with a complex structure that includes a chlorophenyl group, a phosphoryl group, and two propan-2-yloxy groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-1-di(propan-2-yloxy)phosphorylformamide typically involves the reaction of 4-chloroaniline with phosphoryl chloride and isopropanol under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The mixture is then heated to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations.
化学反応の分析
Types of Reactions
N-(4-chlorophenyl)-1-di(propan-2-yloxy)phosphorylformamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the phosphoryl group to a phosphine group.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphoryl oxides, while reduction can produce phosphines.
科学的研究の応用
N-(4-chlorophenyl)-1-di(propan-2-yloxy)phosphorylformamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism by which N-(4-chlorophenyl)-1-di(propan-2-yloxy)phosphorylformamide exerts its effects involves interactions with specific molecular targets. The phosphoryl group can interact with enzymes and proteins, potentially inhibiting their activity. The chlorophenyl group may also contribute to the compound’s biological activity by interacting with cellular membranes and proteins.
類似化合物との比較
Similar Compounds
- N-(4-bromophenyl)-1-di(propan-2-yloxy)phosphorylformamide
- N-(4-nitrophenyl)-1-di(propan-2-yloxy)phosphorylformamide
Uniqueness
N-(4-chlorophenyl)-1-di(propan-2-yloxy)phosphorylformamide is unique due to the presence of the chlorophenyl group, which imparts specific chemical and biological properties
特性
CAS番号 |
6952-61-0 |
|---|---|
分子式 |
C13H19ClNO4P |
分子量 |
319.72 g/mol |
IUPAC名 |
N-(4-chlorophenyl)-1-di(propan-2-yloxy)phosphorylformamide |
InChI |
InChI=1S/C13H19ClNO4P/c1-9(2)18-20(17,19-10(3)4)13(16)15-12-7-5-11(14)6-8-12/h5-10H,1-4H3,(H,15,16) |
InChIキー |
IHHSEWLBTWYGKF-UHFFFAOYSA-N |
正規SMILES |
CC(C)OP(=O)(C(=O)NC1=CC=C(C=C1)Cl)OC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzo[b]selenophene-2-carboxaldehyde](/img/structure/B14143496.png)
![3-bromo-N-[(4-methoxyphenyl)methyl]propanamide](/img/structure/B14143499.png)

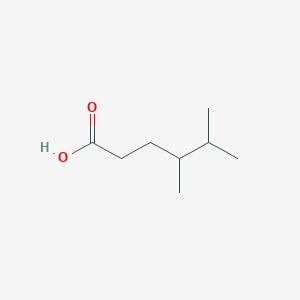
![N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propanehydrazide](/img/structure/B14143511.png)
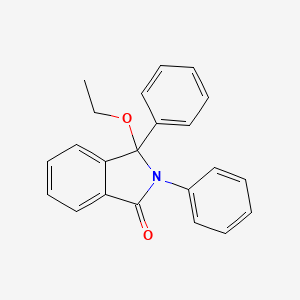
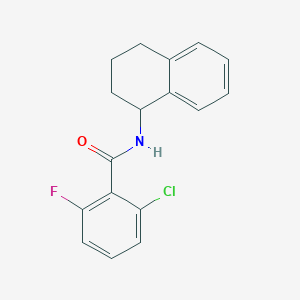
![1-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-2-one](/img/structure/B14143523.png)
![[(2R,3S)-3-(methylsulfonyloxymethyl)-2-bicyclo[2.2.1]hept-5-enyl]methyl methanesulfonate](/img/structure/B14143526.png)
![Imidazo[1,2-a]pyrazin-8-amine, N,N-dimethyl-3-phenyl-](/img/structure/B14143533.png)

![[(2R,3S)-3-(methylsulfonyloxymethyl)-2-bicyclo[2.2.1]hept-5-enyl]methyl methanesulfonate](/img/structure/B14143538.png)
